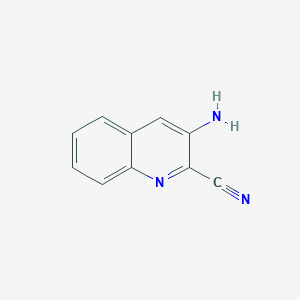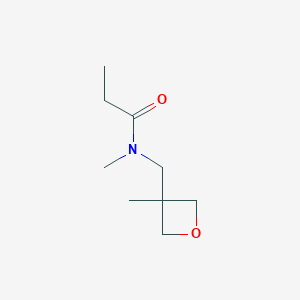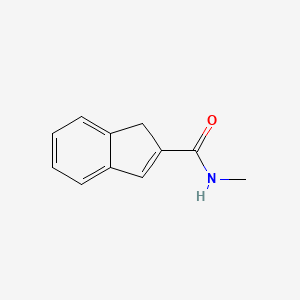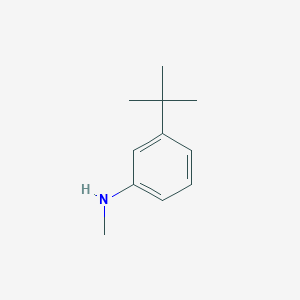
3-Aminoquinoline-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoquinoline-2-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoline-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with triazoles in the presence of rhodium carbenes . This method is efficient and allows for good functional group compatibility. Another method involves the reaction of malononitrile with commercially available precursors in ethanol containing a catalytic amount of piperidine at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aminoquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: It can undergo substitution reactions to introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
3-Aminoquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 3-Aminoquinoline-2-carbonitrile involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target organism or cell type .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Aminoquinoline-2-carbonitrile include:
- 2-Aminoquinoline-3-carbonitrile
- 4-Aminoquinoline
- 7-Aminoquinoline
- 6-Aminoquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern on the quinoline ring, which can lead to different chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and drugs with specific properties .
Eigenschaften
Molekularformel |
C10H7N3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-aminoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-5H,12H2 |
InChI-Schlüssel |
UDJNDUNIIGLUJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)



![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)


